2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-29-10-9-27-20(17-12-23-18-8-3-2-7-16(17)18)25-26-21(27)30-13-19(28)24-15-6-4-5-14(22)11-15/h2-8,11-12,23H,9-10,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDCFAGXPJQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, particularly an indole and a triazole. Its unique structure suggests potential applications in medicinal chemistry, particularly in oncology and infectious diseases. This article aims to explore the biological activities associated with this compound, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.47 g/mol. The compound features an indole moiety, a triazole ring, and a fluorophenyl group, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 4.36 |
| Compound C | MCF7 (Breast) | 18.76 |
These studies suggest that the presence of the indole and triazole moieties may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have demonstrated notable antifungal activity compared to antibacterial effects. For example:
| Compound | Microbial Target | Activity |
|---|---|---|
| Triazole A | Candida albicans | Strong |
| Triazole B | Staphylococcus aureus | Moderate |
The triazole ring is particularly effective in inhibiting fungal enzymes, making these compounds valuable in treating fungal infections .
The mechanism of action for This compound involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The triazole moiety may inhibit cytochrome P450 enzymes involved in drug metabolism.
- Receptor Modulation : The indole ring can interact with serotonin receptors, influencing neurotransmission and potentially impacting mood disorders.
These interactions can trigger cascades of biochemical events leading to the observed therapeutic effects .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study on Triazole Derivatives : A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative showed an IC50 value significantly lower than standard treatments .
- Antifungal Activity Evaluation : Research comparing various triazole derivatives indicated that certain modifications enhanced antifungal activity against resistant strains of Candida species .
Scientific Research Applications
Biological Activities
Research indicates that compounds with structural similarities to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide have exhibited significant biological activities:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can enhance the therapeutic efficacy of co-administered drugs by increasing their bioavailability.
Case Studies
Several studies have highlighted the applications of this compound in various domains:
- Antitumor Studies : A study demonstrated that derivatives of similar compounds exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 51% to 86% .
- Molecular Docking Studies : In silico evaluations using molecular docking techniques have suggested that this compound can effectively bind to target enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the triazole core. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole ring using thiocarbazide intermediates under reflux conditions in ethanol or DMF .
- Thioether linkage : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in basic media (e.g., KOH/ethanol) at 60–80°C .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity . Critical parameters: pH control (7–9), inert atmosphere (N₂) to prevent oxidation of thiol groups, and reaction time optimization (2–6 hours) .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Confirm substituent positions (e.g., indole C-3 attachment, methoxyethyl group) and acetamide linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ~483.15 g/mol) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-H absence confirming thioether formation) .
Q. How should the compound be stored to ensure stability?
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the thioether and acetamide groups .
- Stability : Susceptible to degradation in acidic/basic conditions; monitor via HPLC every 3 months .
Q. What solvent systems are suitable for solubility and bioassays?
- Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays).
- Low solubility in non-polar solvents : Hexane or chloroform are unsuitable for biological testing .
Q. What preliminary pharmacological screening assays are recommended?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide substituent optimization?
- Indole moiety : Critical for receptor binding; substitution at C-5 (e.g., electron-withdrawing groups) enhances antimicrobial activity .
- Methoxyethyl group : Increases metabolic stability compared to unsubstituted ethyl chains .
- 3-Fluorophenyl : Fluorine improves bioavailability by reducing CYP450-mediated metabolism .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Model interactions with enzymes (e.g., COX-2, topoisomerase II) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological activity data?
- Case study : Discrepancies in IC₅₀ values for similar triazole derivatives may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments with standardized protocols (e.g., 10% FBS, 48-hour exposure) .
- Structural validation : Confirm batch purity via LC-MS to rule out impurity-driven artifacts .
Q. What strategies enhance metabolic stability for in vivo studies?
- Isotope labeling (²H/¹⁸O) : Track metabolic pathways using LC-MS/MS .
- Prodrug design : Mask the thioether group with ester prodrugs to improve oral bioavailability .
Q. What mechanisms underlie its potential anticancer activity?
- Hypothesis : Inhibition of tubulin polymerization (observed in pyrrolo[2,3-d]pyrimidine analogs) or DNA intercalation .
- Experimental validation : Flow cytometry (cell cycle arrest at G2/M phase) and comet assay (DNA damage) .
Q. How to troubleshoot low yields during scale-up synthesis?
- Optimize stoichiometry : Use a 1.2:1 molar ratio of triazole-thiol to chloroacetamide to account by-product formation .
- Catalyst screening : Test Zeolite (Y-H) or pyridine to enhance reaction efficiency .
Q. What advanced NMR techniques resolve structural ambiguities?
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm triazole-indole connectivity .
- NOESY : Determine spatial proximity between methoxyethyl and fluorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
